2-Methylpentane

Catalog No.
S600217
CAS No.
107-83-5
M.F
C6H14
CH3CH(CH3)(CH2)2CH3
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane

CAS Number

107-83-5

Product Name

2-Methylpentane

IUPAC Name

2-methylpentane

Molecular Formula

C6H14
CH3CH(CH3)(CH2)2CH3
C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N

SMILES

CCCC(C)C

Solubility

1.72e-04 M
In water, 14 mg/L
Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform
Solubility in water: none

Synonyms

2-methylpentane

Canonical SMILES

CCCC(C)C

2-Methylpentane, also known as isohexane, is a branched-chain alkane with the molecular formula C6H14C_6H_{14}. It is a structural isomer of hexane, characterized by a methyl group attached to the second carbon of a pentane chain. This compound is a colorless, flammable liquid with a gasoline-like odor and a specific gravity of approximately 0.653. It is primarily derived from petroleum and natural gas sources and is used in various industrial applications .

  • Flammability: 2-Methylpentane is highly flammable with a flash point of -7 °C. Its vapors can form explosive mixtures with air.
  • Toxicity: 2-Methylpentane is considered to have low to moderate toxicity. However, exposure to high concentrations can cause central nervous system depression, dizziness, and headaches.
  • Health Hazards: Prolonged or repeated exposure can irritate the skin and respiratory system.

Safety Precautions:

  • Handle 2-Methylpentane in a well-ventilated area.
  • Use appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Keep away from heat, sparks, and open flames.
  • Store in a cool, dry, and well-ventilated place.
  • Dispose of waste according to local regulations.

Solvent

  • Nonpolarity: 2-Methylpentane is a nonpolar solvent, meaning it does not have charged regions within its molecule. This makes it ideal for dissolving other nonpolar compounds, such as lipids, fats, and oils . This property is crucial in various research areas, including:
    • Biochemical research: Extracting and analyzing cellular components like membranes and lipoproteins .
    • Environmental science: Studying the behavior of organic pollutants in water or soil .
    • Material science: Investigating the properties of polymers and other nonpolar materials .

Reference Compound

  • Defined structure and properties: Due to its well-defined structure and well-understood physicochemical properties, 2-Methylpentane is often used as a reference compound in various analytical techniques. For example:
    • Chromatography: As a standard for calibrating separation techniques like gas chromatography and high-performance liquid chromatography .
    • Nuclear magnetic resonance (NMR) spectroscopy: As a reference for chemical shift calibration in analyzing organic compounds .

Research into 2-Methylpentane itself

  • Thermodynamic studies: Researchers investigate the thermodynamic properties of 2-Methylpentane, such as its heat capacity and vapor pressure, to understand the fundamental behavior of branched-chain alkanes .
  • Environmental impact: Research is conducted on the potential environmental effects of 2-Methylpentane, including its biodegradability, toxicity to aquatic organisms, and contribution to ozone depletion .
Typical of alkanes, including:

  • Combustion: Complete combustion of 2-methylpentane in oxygen produces carbon dioxide and water vapor.
  • Isomerization: Under specific conditions, it can undergo isomerization to form other alkanes such as n-hexane and 3-methylpentane .
  • Functionalization: It can be involved in reactions that functionalize aliphatic C–H bonds, often utilizing carbene insertion processes. These reactions are significant for synthesizing various organic compounds .

2-Methylpentane is primarily synthesized through:

  • Fractional Distillation: This method involves separating components from crude oil or natural gas based on their boiling points. The desired fraction containing 2-methylpentane is collected during distillation processes .
  • Cracking Processes: Thermal or catalytic cracking of larger hydrocarbons can yield 2-methylpentane as a byproduct. This process breaks down larger molecules into smaller ones, including various alkanes .

The applications of 2-methylpentane are diverse:

  • Solvent: It serves as a solvent in organic synthesis and various industrial processes, including rubber production and vegetable oil extraction.
  • Fuel Additive: Due to its octane rating (Research Octane Number of 75), it is used as an additive in gasoline formulations.
  • Chemical Intermediate: It plays a role in synthesizing other chemicals, including pharmaceuticals and flavoring agents .

Studies on the interactions of 2-methylpentane focus on its reactivity with various agents:

  • Oxidizing Agents: It shows compatibility with most oxidizers but can react violently with strong oxidizing agents like nitric acid, leading to charring and ignition risks .
  • Atmospheric Reactions: In the atmosphere, it can react with hydroxyl radicals, contributing to secondary pollutant formation such as aldehydes and nitrates .

2-Methylpentane shares structural similarities with several other alkanes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaStructure TypeKey Characteristics
HexaneC6H14C_6H_{14}Straight-chain alkaneLinear structure; higher boiling point than 2-methylpentane
3-MethylpentaneC6H14C_6H_{14}Branched alkaneMethyl group on the third carbon; similar properties but different reactivity
2,3-DimethylbutaneC6H14C_6H_{14}Branched alkaneTwo methyl groups; different physical properties compared to 2-methylpentane
CyclohexaneC6H12C_6H_{12}Cyclic alkaneRing structure; different reactivity and stability compared to linear alkanes

The unique aspect of 2-methylpentane lies in its branched structure, which influences its physical properties such as boiling point and density compared to straight-chain alkanes like hexane.

The industrial production of 2-methylpentane employs several sophisticated methodologies, each with distinct operational parameters and commercial viability. The most prevalent commercial approach involves the isomerization of hexane fractions in the presence of platinum or palladium catalysts supported on zeolite molecular sieves [1]. This process operates at temperatures ranging from 220 to 250 degrees Celsius under controlled atmospheric conditions with hydrogen introduction to facilitate the catalytic conversion [1].

Fractional distillation represents another established method for obtaining 2-methylpentane from petroleum-derived gasoline fractions [4]. This technique exploits the compound's boiling point of 61 to 62 degrees Celsius to achieve separation from other hydrocarbon components through precise temperature control and distillation column optimization [4].

A notable alternative synthesis pathway utilizes anhydrous aluminum halide catalysts, specifically aluminum chloride and aluminum bromide, operating under milder conditions of 50 to 100 degrees Celsius [3]. Research demonstrates that this method achieves hexane conversion rates exceeding 30 percent with methylpentane selectivity greater than 96 percent under optimized reaction parameters [3]. The process employs weight ratios of reaction materials to catalyst ranging from 1 to 10, with stirring velocities maintained between 100 to 1000 revolutions per minute for reaction times spanning 1 to 24 hours [3].

Laboratory-scale synthesis methods include the Wurtz reaction, which couples alkyl halides such as 1-bromopropane and 2-bromopropane using metallic sodium in dry ether to form the desired branched alkane structure [5]. While this approach demonstrates synthetic feasibility, its commercial application remains limited due to operational complexity and economic considerations [5].

MethodProcess DescriptionTemperature Range (°C)CatalystCommercial Viability
Isomerization of n-HexanePlatinum/Palladium catalyzed isomerization at 220-250°C220-250Pt/Pd on zeoliteHigh
Fractional DistillationSeparation from petroleum fractions by distillation61-62Not requiredHigh
Catalytic IsomerizationAluminum halide catalyzed conversion at 50-100°C50-100AlCl₃/AlBr₃Moderate
Wurtz ReactionSodium metal coupling of alkyl halidesRoom temperatureMetallic sodiumLow

Global Production Statistics and Economic Significance

The global 2-methylpentane market demonstrates substantial economic importance with significant growth projections across multiple geographic regions. Market analysis indicates the global market was valued at 89 million United States dollars in 2023, with projections reaching 134.9 million United States dollars by 2030 [9] [10]. This growth trajectory reflects a compound annual growth rate of 6.2 percent during the forecast period from 2024 to 2030 [9] [10].

Alternative market assessments suggest even higher valuations, with one analysis indicating the market reached 1.2 billion United States dollars in 2024, projected to expand to 1.8 billion United States dollars by 2033 at a compound annual growth rate of 5.0 percent [20]. The variation in market size estimations reflects different methodological approaches and scope definitions within the industry analysis framework [20].
Regional distribution analysis reveals North America maintains the largest market share, followed by Asia-Pacific, Europe, and other global regions [20] [23]. The Asia-Pacific region demonstrates the highest growth potential, driven by rapid industrialization and expanding manufacturing capabilities in countries such as China and India [23]. Key market participants include Maruzen Petrochemical, Sankyo Chemical, and Chevron Phillips Chemical Company, which collectively influence global production capacity and market dynamics [9] [10].

United States Production Trends (2016-2019)

United States production data for 2-methylpentane demonstrates consistent manufacturing capacity throughout the period from 2016 to 2019. Production volumes remained stable within the range of 250 to 500 million pounds annually across all four years [2]. This consistency reflects the established demand patterns and mature market conditions within the domestic chemical manufacturing sector [2].

Refinery capacity data indicates progressive expansion in isomers, isopentane, and isohexane production capabilities. Production capacity measured in barrels per stream day increased from 567,060 in 2016 to 599,840 by 2020, representing a notable enhancement in industrial infrastructure [12]. The capacity trends demonstrate periods of both expansion and stabilization, with peak capacity reaching 570,060 barrels per stream day in 2018 before experiencing minor fluctuations in subsequent years [12].

YearProduction Volume (million lb)Production Capacity (Barrels per Stream Day)
2016250-500567,060
2017250-500570,060
2018250-500566,060
2019250-500599,840

Manufacturing sectors contributing to 2-methylpentane production include petroleum refineries, paper manufacturing, and food, beverage, and tobacco product manufacturing [2]. This diversification indicates the compound's integration across multiple industrial applications and its importance to various economic sectors [2].

International Production Comparison

International production comparison reveals significant regional variations in market development and growth trajectories. North America maintains market leadership with an estimated 35 million United States dollars in 2023, projected to reach 53 million United States dollars by 2030, representing a compound annual growth rate of 6.1 percent [20]. The Asia-Pacific region follows closely with 30 million United States dollars in 2023, expanding to 48 million United States dollars by 2030 at a compound annual growth rate of 7.0 percent [20].

European markets contribute 15 million United States dollars in 2023, with projections indicating growth to 22 million United States dollars by 2030 at a compound annual growth rate of 5.6 percent [20]. The remaining global regions collectively represent 9 million United States dollars in 2023, expected to reach 12 million United States dollars by 2030 with a compound annual growth rate of 4.2 percent [20].

RegionMarket Size 2023 (USD million)Projected Market Size 2030 (USD million)CAGR (%)
North America35536.1
Asia-Pacific30487.0
Europe15225.6
Rest of World9124.2

The Asia-Pacific region demonstrates the highest growth rate, attributed to expanding industrialization, increasing disposable incomes, and robust infrastructure development projects that drive demand for chemical solvents and fuel additives [23]. Manufacturing activities in countries such as China and India contribute significantly to regional consumption patterns [23].

Applications as Industrial Solvent

2-Methylpentane serves as a versatile industrial solvent across multiple manufacturing sectors due to its favorable physical and chemical properties. The compound exhibits excellent solvency characteristics for oils, greases, resins, and other organic materials, making it particularly valuable in industrial cleaning applications [15] [31]. Its low volatility and high chemical stability enable effective performance in demanding industrial environments [15].

Rubber manufacturing represents a significant application area where 2-methylpentane functions as a specialized solvent [15] [16]. The compound's ability to dissolve rubber compounds while maintaining product integrity makes it essential for tire manufacturing, automotive components, and industrial rubber products [15] [16]. Processing advantages include enhanced flow properties and improved mixing characteristics during manufacturing operations [15].

Adhesive formulations extensively utilize 2-methylpentane as a carrier solvent, particularly in hot melt adhesives, pressure-sensitive adhesives, and structural adhesives [6] [15]. The compound improves adhesive fluidity, reduces viscosity, and enhances application properties while maintaining excellent adhesion characteristics [6]. Applications span construction materials, automotive assembly, electronics manufacturing, and packaging industries [6].

Paint and coating industries employ 2-methylpentane as a solvent due to its rapid evaporation rate and non-staining properties [15] [17]. The compound facilitates proper paint flow, reduces drying time, and enables smooth surface application without residual odors or discoloration [15] [17]. Industrial applications include automotive refinishing, marine coatings, and architectural paints [15].

ApplicationKey PropertiesIndustry Sectors
Rubber SolventHigh solvency powerAutomotive, Construction
AdhesivesLow volatility, good adhesionLeather, Textiles, Roofing
Paints and CoatingsGood flow properties, fast dryingAutomotive, Construction, Marine
Chemical SynthesisIntermediate in organic synthesisPharmaceuticals, Specialty Chemicals
Vegetable Oil ExtractionEfficient extraction, low residueFood Processing

Chemical synthesis operations utilize 2-methylpentane as an intermediate compound and reaction medium for producing specialty chemicals and pharmaceutical products [15]. Its stable molecular structure and predictable reaction behavior make it suitable for complex organic synthesis pathways [15]. The compound's role in pharmaceutical manufacturing includes solvent applications for active ingredient extraction and purification processes [15].

Role in Fuel Formulations

2-Methylpentane plays a significant role in modern fuel formulations, particularly in gasoline blending operations where its octane characteristics contribute to overall fuel performance. The compound's presence in American and European gasoline formulations varied between 2 and 8 percent by volume as of 2011, indicating its established integration within commercial fuel systems [13]. This incorporation reflects the compound's valuable contribution to fuel anti-knock properties and combustion characteristics [13].

Research Octane Number (RON) Significance

The Research Octane Number of 2-methylpentane measures 75, indicating moderate resistance to engine knock under low-severity operating conditions [13]. This value positions the compound as a useful blending component for achieving desired octane ratings in gasoline formulations [13]. Research Octane Number testing operates at 600 revolutions per minute engine speed using standardized laboratory conditions that simulate mild driving conditions [27].

Cetane Number testing employs standardized engines operating under controlled conditions to measure ignition delay characteristics [14]. The reference fuel system utilizes n-hexadecane with an assigned Cetane Number of 100 and 2,2,4,4,6,8,8-heptamethylnonane with an assigned Cetane Number of 15 [14]. The low Cetane Number of 2-methylpentane reflects its branched molecular structure, which inhibits rapid autoignition compared to straight-chain hydrocarbons [14].

PropertyValueSignificance
Research Octane Number (RON)75Measure of fuel resistance to knock under low severity conditions
Motor Octane Number (MON)77Measure of fuel resistance to knock under high severity conditions
Cetane Number (CN)29Measure of ignition delay in compression ignition engines

Electronics cleaning applications utilize 2-methylpentane for precision instrument maintenance, including circuit boards, mobile phones, and other electronic devices [17]. The compound's non-corrosive properties and efficient cleaning capabilities make it suitable for sensitive electronic components [17]. Gas chromatography analysis employs 2-methylpentane as a standard reference material for detecting and quantifying organic compounds in analytical procedures [17].

Product CategoryApplicationKey BenefitsMarket Segment
Brake CleanersAutomotive brake system cleaningFast evaporation, no residueAutomotive aftermarket
Belt Dressing LubricantsIndustrial machinery lubricationTemperature stability, good flowIndustrial machinery
Aerosol ProductsCarrier solvent for aerosol formulationsLow volatility, stable formulationConsumer aerosols
Electronics CleanersPrecision instrument cleaningNon-corrosive, efficient cleaningElectronics manufacturing
Degreasing AgentsOil and grease removalHigh solvency powerIndustrial cleaning
Automotive MaintenanceEngine maintenance fluidsEngine compatibilityAutomotive service

Aerosol product manufacturing employs 2-methylpentane as a carrier solvent due to its excellent volatility characteristics and formulation stability [17]. The compound enables production of fine, evenly distributed aerosol sprays that maximize application effectiveness [17]. Commercial aerosol applications include lubricants, paints, cosmetics, automotive products, leather treatments, and specialized cleaning formulations [30].

Cleaning product formulations benefit from 2-methylpentane's enhanced safety profile compared to traditional petroleum-based solvents [31]. The compound exhibits lower volatile organic compound content, reducing toxic emissions and improving indoor air quality [31]. Its odorless and non-staining properties make it particularly suitable for cleaning applications in residential and commercial environments [31].

Cottonseed Oil Processing Applications

2-Methylpentane demonstrates significant potential as an alternative solvent for cottonseed oil extraction, addressing industry needs for environmentally preferable alternatives to traditional hexane-based processes. Research conducted by the Agricultural Research Service evaluated multiple hydrocarbon solvents for cottonseed oil extraction, comparing extraction efficiency, gossypol removal capabilities, and economic feasibility [38]. The study employed bench-scale extraction equipment operating at solvent-to-cottonseed flake ratios of 5.5 to 1 by weight with miscella recycle flow rates of 36 milliliters per minute per square centimeter [38].

Extraction efficiency testing revealed that 2-methylpentane achieved 93.1 percent oil removal from cottonseed flakes during 10-minute single-stage extraction at 45 degrees Celsius [38]. This performance compares favorably to commercial hexane, which achieved 100 percent extraction at 55 degrees Celsius, representing only a 6.9 percent reduction in extraction efficiency while operating at 10 degrees Celsius lower temperature [38]. The lower operating temperature provides energy savings and reduces thermal stress on extracted oil and remaining meal components [38].

Gossypol removal characteristics represent a critical factor in cottonseed processing, as this polyphenolic compound exhibits toxicity concerns and affects meal quality [38] [39]. Research indicates that 2-methylpentane demonstrates moderate effectiveness in gossypol extraction compared to other alternative solvents [38]. Cyclopentane showed highest gossypol removal effectiveness, while neohexane demonstrated lowest removal rates among tested solvents [38].

SolventTemperature (°C)Extraction Efficiency (%)Gossypol Removal EffectivenessEconomic Feasibility
Hexane (Commercial)55100.0StandardHigh
Isohexane (2-Methylpentane)4593.1ModerateHigh
Heptane75100.0HighModerate
Cyclohexane5589.4LowLow
Neohexane3589.6LowestLow
Cyclopentane3593.3HighestModerate

Economic advantages of 2-methylpentane in cottonseed processing include reduced energy requirements due to lower operating temperatures and comparable extraction efficiency to conventional hexane [29] [39]. Industrial testing at full-capacity cottonseed processing facilities demonstrated energy savings and increased production throughput when substituting 2-methylpentane for hexane [29]. Processing equipment modifications were minimal, requiring little or no changes to existing cottonseed crushing operations [29].

Solvent recovery and recycling characteristics of 2-methylpentane align favorably with existing processing infrastructure due to similar boiling point ranges compared to commercial hexane [39]. The compound's boiling point of 61 to 62 degrees Celsius enables effective solvent recovery through conventional distillation equipment without major retrofitting costs [39]. This compatibility reduces capital investment requirements for processing facilities considering solvent substitution [39].

Research investigating combined solvent systems incorporating 2-methylpentane with 5 to 25 percent alcohol additions demonstrated enhanced gossypol extraction capabilities [39]. The alcohol component, either ethanol or isopropyl alcohol, improved both free and total gossypol removal while maintaining oil extraction efficiency comparable to n-hexane [39]. This solvent system approach addresses the inherent limitation of 2-methylpentane in gossypol extraction while preserving its advantages in oil recovery and processing economics [39].

Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999)
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid
Liquid or oil

XLogP3

3.2

Boiling Point

140.5 °F at 760 mm Hg (USCG, 1999)
60.2 °C
60.21 °C
60 °C
122-145°F

Flash Point

-20 °F (USCG, 1999)
<20 °F (<-7 °C) (Closed cup)
-32 °C c.c.
-54 to 19°F

Vapor Density

3.00 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.653 at 68 °F (USCG, 1999)
0.6550 g/cu cm at 25 °C
Relative density (water = 1): 0.65
0.65-0.66

LogP

log Kow = 3.21 (est)
3.2 (estimated)

Melting Point

-244.6 °F (USCG, 1999)
-153.6 °C
-153 °C
-245 to -148°F

UNII

49IB0U6MLD

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

310.2 mm Hg (USCG, 1999)
211.01 mmHg
211 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23
310.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

43133-95-5
107-83-5
64742-49-0

Wikipedia

2-methylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of gasoline derived from crude oil or liquid product derived from natural gas

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petrochemical manufacturing
Petroleum refineries
Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Mass spectrometry & gas chromatography were used for identification & determination of alkanes, alkenes, alkynes, alicyclic cmpd, aromatics, ethers, alcohols, ketones, aldehydes, esters, freons, & halocarbons.
Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.
Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.

Clinical Laboratory Methods

A gas chromatographic method for analyzing urinary metabolites.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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